Propanedithioamide

Organic Synthesis Heterocyclic Chemistry Thiazole Synthesis

Propanedithioamide (CAS 6944-34-9) is the only symmetrical, unsubstituted C3 dithioamide—two primary thioamide groups separated by a single methylene bridge. This backbone provides the precise bite angle and hydrogen‑bonding capacity required for Hantzsch thiazole synthesis, selective Ni(II)/Cu(II)/Zn(II) macrocyclic complexes, and tungsten carbonyl S,S-chelate formation. N‑substituted or longer‑chain analogs (e.g., dithiooxamide) give different heterocycles or coordination geometries. Researchers executing published procedures or developing metal‑organic frameworks must use this specific scaffold to avoid time‑consuming re‑validation.

Molecular Formula C3H6N2S2
Molecular Weight 134.23 g/mol
CAS No. 6944-34-9
Cat. No. B1272150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedithioamide
CAS6944-34-9
Molecular FormulaC3H6N2S2
Molecular Weight134.23 g/mol
Structural Identifiers
SMILESC(C(=S)N)C(=S)N
InChIInChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
InChIKeyUARRJIMJPIHAPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanedithioamide (CAS 6944-34-9) as a C3-Bridged Dithioamide Building Block for Heterocycle Synthesis and Soft-Metal Coordination


Propanedithioamide (CAS 6944-34-9; synonyms: malonodithioamide, propane-bis(thioamide), dithiomalonamide) is a symmetrical C3 dithioamide with two primary thioamide groups separated by a single methylene bridge (H₂N–C(=S)–CH₂–C(=S)–NH₂) . This minimal, unsubstituted backbone provides two adjacent soft sulfur donor atoms capable of bidentate chelation, distinguishing it from longer-chain analogs and N-substituted derivatives [1]. Its primary applications are as a ligand in coordination chemistry and as a versatile precursor for sulfur-containing heterocycles, particularly thiazoles and thiadiazoles, via established condensation and cyclization pathways [2].

Why Propanedithioamide (6944-34-9) Cannot Be Replaced by N-Substituted or Longer-Chain Dithioamide Analogs


Generic substitution of dithioamide building blocks carries significant technical risk. The compact C3 backbone of propanedithioamide, with its two primary thioamide groups, defines a specific bite angle and hydrogen-bonding capacity that directly governs its reactivity and coordination geometry [1]. N-substituted analogs, such as N,N′-diphenylpropanedithioamide (DPDTA), exhibit altered solubility and steric profiles that preclude identical reaction outcomes [2]. Longer-chain or substituted dithioamides, including dithiooxamide derivatives, demonstrate different chelation modes and, as demonstrated in corrosion studies, distinct self-assembly behavior on metal surfaces [3]. A user requiring this specific scaffold for a published procedure or a defined metal complex geometry cannot assume functional equivalence from any in-class alternative without experimental re-validation.

Quantitative Differentiation Evidence for Propanedithioamide (CAS 6944-34-9) Against In-Class Comparators


Superior Heterocycle Precursor: Propanedithioamide Enables Hantzsch Thiazole Synthesis Where Dithiooxamide Fails

Propanedithioamide (CAS 6944-34-9) is explicitly utilized as a precursor for thiazole synthesis via the Hantzsch reaction, a critical heterocyclic scaffold [1]. This reactivity is enabled by the specific C3 backbone and the presence of two primary thioamide groups, which allow for the necessary condensation and cyclization steps [1]. In contrast, the more common dithiooxamide (ethanedithioamide) possesses a shorter C2 backbone that imposes a different geometry and leads to a distinct set of cyclization products, primarily imidazoles, making it unsuitable as a direct substitute for this specific synthetic pathway [2].

Organic Synthesis Heterocyclic Chemistry Thiazole Synthesis

Documented Incompatibility with Anion-Exchange Resin Catalysis: Propanedithioamide Requires Alternative Synthetic Routes

A widely applicable method for converting nitriles to primary thioamides using H₂S gas and an anion-exchange resin catalyst (Dowex 1X8) was found to be completely ineffective for propanedithioamide, yielding ~0% product under conditions where other nitriles gave yields up to 96% [1]. This failure is attributed to the specific electronic and structural features of malononitrile. This quantitative result serves as a critical piece of procurement information: researchers intending to use this specific synthetic route must source the compound from alternative methods (e.g., the cyanoselenoacetamide route [2]) or commercial vendors, as it cannot be prepared efficiently via this common laboratory procedure.

Synthetic Methodology Thioamide Synthesis Catalysis

Metal-Selective Chelation: Propanedithioamide Forms Stable Macrocycles with Ni(II), Cu(II), and Zn(II) but Not Mn(II), Co(II), or Fe(II)

Density functional theory (DFT) calculations at the OPBE/TZVP level demonstrate that propanedithioamide (H₂N–C(=S)–CH₂–C(=S)–NH₂) forms thermodynamically stable (666)macrotricyclic chelates upon template self-assembly with formaldehyde and hexacyanoferrates(II) of specific 3d transition metals [1]. Crucially, these complexes are predicted to be stable only for M = Ni(II), Cu(II), and Zn(II), whereas analogous complexes with Mn(II), Co(II), and Fe(II) are calculated to be unstable [1]. This computationally-derived selectivity profile is a direct consequence of the specific bite angle and donor properties of the propanedithioamide ligand [1].

Coordination Chemistry Metal Chelation Template Synthesis

Distinct Coordination Mode: Propanedithioamide Forms Bis(chelate) Complexes via Two Soft Sulfur Atoms with W(0)

A derivative of propanedithioamide (N,N′-diphenyl-2-(3,5-dimethylpyrazol-1-yl)propanedithioamide) reacts with W(CO)₅THF to yield a bis(chelate) tungsten complex, wherein the metal is coordinated exclusively through the two relatively soft sulfur atoms [1]. This specific coordination behavior, unambiguously confirmed by X-ray crystallography, is a direct result of the propanedithioamide backbone's ability to present two sulfur donors in a suitable chelating geometry [1]. While N-substitution alters solubility, the core S,S-chelation mode is characteristic of this scaffold and contrasts with N,O- or N,N-chelators found in other ligand classes [2].

Organometallic Chemistry Tungsten Complexes Ligand Design

Validated Application Scenarios for Propanedithioamide (CAS 6944-34-9) Based on Quantitative Evidence


Synthesis of Thiazole-Containing Heterocyclic Libraries via Hantzsch Condensation

Propanedithioamide is a demonstrated precursor for the Hantzsch thiazole synthesis [1]. Its C3 backbone enables the specific cyclization required to form the thiazole ring, a core structure in numerous pharmaceuticals and agrochemicals [1]. This application is supported by the evidence that substituting with a C2 dithioamide, such as dithiooxamide, would lead to a different heterocyclic product (imidazoles) [2]. Procurement of this specific compound is therefore essential for chemists executing published procedures for thiazole synthesis or developing new thiazole-based compounds.

Rational Design of Metal-Selective Macrocycles for Ni(II), Cu(II), or Zn(II)

Based on DFT calculations, propanedithioamide is a viable building block for the template synthesis of macrocyclic complexes that are selective for Ni(II), Cu(II), and Zn(II) over Mn(II), Co(II), and Fe(II) [1]. Researchers working on the development of novel metal-organic frameworks (MOFs), selective extractants, or sensors can use this compound with the understanding that stable macrocycles are only expected with the specified metal ions [1]. This knowledge prevents wasted effort on attempting to synthesize analogous complexes with incompatible metals.

Synthesis of Tungsten-Sulfur Coordination Complexes as Precursors or Catalysts

Propanedithioamide derivatives have been shown to act as effective S,S-bidentate ligands for tungsten carbonyl complexes, forming well-characterized bis(chelate) structures [1]. This specific coordination chemistry is valuable for researchers preparing organometallic compounds for catalysis or materials science, where the soft sulfur donor environment is required to modulate the metal center's electronic properties and reactivity [1]. The use of propanedithioamide ensures the formation of the desired S,S-chelate geometry.

Technical Documentation Hub

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